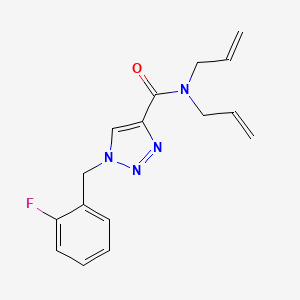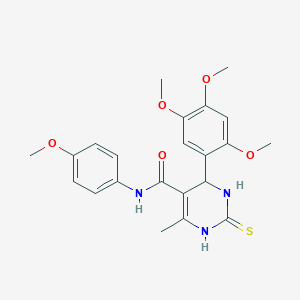
N,N-diallyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DBTCA, and it is a triazole-based compound that possesses unique properties that make it suitable for use in different applications. In
作用机制
The mechanism of action of DBTCA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. DBTCA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. Additionally, DBTCA has been shown to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of various proteins involved in cell growth and survival.
Biochemical and Physiological Effects
DBTCA has been shown to have several biochemical and physiological effects in the body. In addition to its ability to inhibit the activity of acetylcholinesterase and induce apoptosis in cancer cells, DBTCA has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the primary advantages of DBTCA for lab experiments is its unique chemical structure, which makes it suitable for use in a wide range of applications. Additionally, DBTCA is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, DBTCA has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for DBTCA research, including its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, DBTCA could be studied for its potential use in the development of new drugs and therapies. Finally, further research could be conducted to better understand the mechanism of action of DBTCA and its potential interactions with other compounds in the body.
Conclusion
In conclusion, DBTCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DBTCA have been explored in this paper. Further research is needed to fully understand the potential of DBTCA and its applications in various fields.
合成方法
DBTCA can be synthesized using several methods, including the Huisgen 1,3-dipolar cycloaddition reaction and the Sonogashira coupling reaction. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction between an azide and an alkyne in the presence of a copper catalyst to form the triazole ring. The Sonogashira coupling reaction, on the other hand, involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst to form the triazole ring. Both methods have been used to synthesize DBTCA, with varying degrees of success.
科学研究应用
DBTCA has been the subject of numerous scientific research studies due to its potential applications in various fields. One of the primary applications of DBTCA is in the field of medicine, where it has been studied for its potential use in cancer treatment. DBTCA has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for cancer therapy. Additionally, DBTCA has been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N,N-bis(prop-2-enyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-3-9-20(10-4-2)16(22)15-12-21(19-18-15)11-13-7-5-6-8-14(13)17/h3-8,12H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEPOLVBXGTGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CN(N=N1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980477.png)

![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)


![4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)
![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4980600.png)